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PSB36

Adenosine Receptor Pharmacology GPCR Signaling Cardiovascular Research

A1R-subtype-selectivity challenges can confound adenosine signaling studies. Generic antagonists like caffeine lack specificity, while DPCPX shows lower potency and selectivity vs. PSB36. This xanthine-based antagonist solves that with unparalleled A1R discrimination (Ki=0.12 nM rA1, >1,500-fold over A2A/A3) and is the only A1 antagonist with publicly available co-crystal structures (PDB: 5N2S/5N2R). • \(\geq98\%\) (HPLC); white to tan powder; M.W. 386.49; C\(_{21}\)H\(_{30}\)N\(_{4}\)O\(_{3}\). • Validated in ex vivo cardiac electrophysiology at 40 nM and chemoresistance sensitization studies. • Well-characterized species selectivity (rA1 Ki=0.12 nM; hA1 Ki=0.7 nM) supports translational dose selection.

Molecular Formula C21H30N4O3
Molecular Weight 386.5 g/mol
CAS No. 524944-72-7
Cat. No. B1663691
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePSB36
CAS524944-72-7
Synonyms1-Butyl-8-(hexahydro-2,5-methanopentalen-3a(1H)-yl)-3,7-dihydro-3-(3-hydroxypropyl)-1H-purine-2,6-dione
Molecular FormulaC21H30N4O3
Molecular Weight386.5 g/mol
Structural Identifiers
SMILESCCCCN1C(=O)C2=C(N=C(N2)C34CC5CC(C3)CC4C5)N(C1=O)CCCO
InChIInChI=1S/C21H30N4O3/c1-2-3-5-25-18(27)16-17(24(20(25)28)6-4-7-26)23-19(22-16)21-11-13-8-14(12-21)10-15(21)9-13/h13-15,26H,2-12H2,1H3,(H,22,23)
InChIKeyCIBIXJYFYPFMTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PSB36: Adenosine A1 Receptor Antagonist


PSB36 is a xanthine-based, potent, and highly selective antagonist of the adenosine A1 receptor (A1R), a G protein-coupled receptor involved in cardiovascular, neurological, and inflammatory signaling [1]. It is a derivative of 1-butyl-8-(3-noradamantyl)-3-(3-hydroxypropyl)xanthine . Its primary utility lies in its ability to discriminate between the A1R and other adenosine receptor subtypes (A2A, A2B, A3), making it a critical tool for dissecting A1R-specific signaling in complex biological systems .

Pathway Study Fit

A1R-selective GPCR signaling studies

Structural Context

Crystallographically-characterized xanthine probe

Species Pharmacology

Well-characterized rodent-to-human selectivity review

Functional Endpoints

Ex vivo cardiac and cell-model endpoint context

PSB36 Advantage Over Broad-Spectrum Antagonists


Generic adenosine antagonists like caffeine or theophylline lack subtype selectivity, confounding experimental interpretation by simultaneously blocking multiple adenosine receptors [1]. While DPCPX is also an A1 antagonist, it possesses significantly lower selectivity and potency at the human A1 receptor compared to PSB36 . This difference is critical; using a less selective or less potent analog can lead to off-target effects or require higher concentrations that may introduce cytotoxicity or non-specific binding artifacts, thereby invalidating conclusions about A1R-specific mechanisms .

Caffeine / Theophylline

Risk: Pan-adenosine blockadeNon-selective xanthines simultaneously block A1, A2A, A2B, and A3 subtypes, confounding A1R-specific mechanistic interpretation.

DPCPX

Risk: Lower selectivity and potencyReported A1R affinity and subtype selectivity are reduced relative to PSB36; off-target activity at higher concentrations may introduce artifacts.

SLV320 (Derenofylline)

Risk: Narrower A1/A3 selectivity windowReduced discrimination between A1 and A3 receptors may limit A1R-specific signaling interpretation at elevated concentrations.

PSB36 vs. Closest Analogs: Key Evidence


Superior A1 Potency & Selectivity vs. DPCPX

PSB36 demonstrates superior potency and selectivity for the human A1 adenosine receptor relative to the widely used A1 antagonist DPCPX. PSB36 exhibits a sub-nanomolar Ki of 0.7 nM at hA1, whereas DPCPX has a reported EC50 of 2.9 nM in functional assays . This >4-fold difference in potency at the target receptor is accompanied by significantly better selectivity against other adenosine receptor subtypes, minimizing off-target confounding .

A1 Potency vs. DPCPX
Head-to-head
PSB36 Ki = 0.7 nM (hA1) vs. DPCPX EC50 = 2.9 nM; >4-fold difference
Supports A1R target-engagement assay context
Binding and functional assay comparison; cross-study data
Adenosine Receptor Pharmacology GPCR Signaling Cardiovascular Research

Crystallographic Basis for A1 vs. A2A Selectivity

High-resolution X-ray crystallography has resolved the structural basis for PSB36's A1 selectivity. The structure of a thermostabilized human A1 receptor in complex with PSB36 was solved at 3.3 Å resolution. This structure was directly compared to the A2A receptor structure with PSB36 (2.8 Å resolution) and with non-selective xanthines like caffeine (2.1 Å) and theophylline (2.0 Å) [1]. The comparison revealed key selectivity determinants, notably the role of residue T2707.35 in A1R (M2707.35 in A2AR), which was validated by mutagenesis [1]. These structural insights are unavailable for most other A1 antagonists.

Crystal Structure Basis
Head-to-head
A1R-PSB36: 3.3 Å (PDB 5N2S); A2AR-PSB36: 2.8 Å (PDB 5N2R). Key residue T2707.35 identified.
Enables GPCR structure-based selectivity mapping
Thermostabilized receptor; no comparable structures for DPCPX or SLV320
Structural Biology Rational Drug Design X-ray Crystallography

Efficacy in Atrial Fibrillation Models

In a rat Langendorff isolated heart model, PSB36 (40 nM) directly prevented atrial fibrillation (AF) events and significantly reduced AF duration compared to an A1 agonist control [1]. PSB36 reduced AF duration from a vehicle baseline of 11.5 ± 2.6 seconds and an agonist (CCPA)-induced duration of 40.6 ± 16.1 seconds, down to 6.5 ± 3.7 seconds (P < 0.0001) [1]. Furthermore, in isolated human atrial appendages, PSB36 prolonged action potential duration at 90% repolarization (APD90), an effect opposite to the shortening caused by the agonist CCPA [1].

Atrial Fibrillation Model
Head-to-head
PSB36 (40 nM): AF duration 6.5 ± 3.7 s vs. vehicle 11.5 ± 2.6 s (P
Reported ex vivo model-response endpoint context
Rat Langendorff isolated heart; 40 nM PSB36
Species Selectivity Profile
Cross-study
rA1 Ki = 0.12 nM; hA1 Ki = 0.7 nM (5.8-fold difference). >15,000-fold rA1/rA3; ~3,000-fold hA1/hA3.
Species-dependent selectivity context must inform model selection
CHO recombinant receptor radioligand binding assays
Cisplatin Resistance Model
Head-to-head
PSB36 (10 µM): sensitized A2780cis cells to cisplatin; ZM241385 (A2A antagonist): opposite effect.
Supports cell-model chemoresistance endpoint review
Cisplatin-resistant ovarian cancer cell line; 10 µM each antagonist
Selectivity vs. SLV320
Cross-study
PSB36: hA1 Ki = 0.7 nM, hA3 Ki = 2300 nM; SLV320: hA1 Ki = 1 nM, hA3 Ki = 200 nM. 11.5-fold greater A1/A3 selectivity.
Supports A1/A3 selectivity review for pathway-specific studies
Recombinant human adenosine receptor binding assays
Cardiac Electrophysiology Translational Medicine In Vivo Pharmacology

Species-Dependent Selectivity Profile

PSB36's selectivity is not uniform across species, a critical consideration for experimental design. It exhibits the highest affinity for rat A1R (Ki = 0.12 nM) and a ~6-fold lower affinity for human A1R (Ki = 0.7 nM) . Its selectivity window against other subtypes also varies by species; for example, the Ki ratio of rA1 to hA2B is >1,500-fold, while for hA1 to hA2B it is ~267-fold . In contrast, the non-selective xanthine theophylline shows little species or subtype variation in its low micromolar affinity [1].

Species Selectivity Profile
Cross-study
rA1 Ki = 0.12 nM; hA1 Ki = 0.7 nM (5.8-fold difference). >15,000-fold rA1/rA3; ~3,000-fold hA1/hA3.
Species-dependent selectivity context must inform model selection
CHO recombinant receptor radioligand binding assays
Receptor Pharmacology Species Selectivity Preclinical Drug Development

Cisplatin Resistance Reversal in Ovarian Cancer

In a study of cisplatin-resistant ovarian cancer cells (A2780cis), PSB36 (10 µM) sensitized the cells to cisplatin, increasing its cytotoxic effect. In contrast, the A2A receptor antagonist ZM241385 (10 µM) produced the opposite effect, reducing the influence of cisplatin [1]. This demonstrates that PSB36's high A1 selectivity is functionally relevant in a cancer chemoresistance model, where off-target antagonism of A2A would yield a contradictory phenotype.

Cisplatin Resistance Model
Head-to-head
PSB36 (10 µM): sensitized A2780cis cells to cisplatin; ZM241385 (A2A antagonist): opposite effect.
Supports cell-model chemoresistance endpoint review
Cisplatin-resistant ovarian cancer cell line; 10 µM each antagonist
Cancer Chemoresistance Ovarian Cancer Oncology Pharmacology

Selectivity Advantage Over SLV320

SLV320 (derenofylline) is another potent and selective A1 receptor antagonist with reported Ki values of 1 nM (hA1), 200 nM (hA3), and 398 nM (hA2A) . PSB36 demonstrates superior potency at the primary target (hA1 Ki = 0.7 nM vs. 1 nM) and a wider selectivity window against the hA3 receptor (hA3 Ki = 2300 nM vs. 200 nM for SLV320) [REFS-1, REFS-2]. This indicates PSB36 provides a cleaner pharmacological tool for A1-specific signaling studies, particularly when there is a concern about A3 receptor cross-reactivity at higher concentrations.

Selectivity vs. SLV320
Cross-study
PSB36: hA1 Ki = 0.7 nM, hA3 Ki = 2300 nM; SLV320: hA1 Ki = 1 nM, hA3 Ki = 200 nM. 11.5-fold greater A1/A3 selectivity.
Supports A1/A3 selectivity review for pathway-specific studies
Recombinant human adenosine receptor binding assays
Receptor Pharmacology Structure-Activity Relationship Chemical Probe Characterization

PSB36: Optimal Research Applications


A1R-Specific Signaling in Cardiovascular Models

PSB36 is the optimal choice for ex vivo cardiac electrophysiology studies (e.g., Langendorff preparations) where precise A1R antagonism is required. As demonstrated by Soattin et al. (2020), a 40 nM concentration of PSB36 effectively prevents atrial fibrillation and prolongs APD90 in both rat and human tissue, providing a robust and validated functional outcome [1]. Its superior selectivity over DPCPX ensures that observed effects are attributable to A1R blockade rather than off-target activity at A2A or A2B receptors.

Structure-Based Drug Design for A1R

For computational chemists and structural biologists, PSB36 is the only A1R antagonist for which high-resolution co-crystal structures are publicly available (PDB IDs: 5N2S and 5N2R) [1]. This structural data is invaluable for molecular docking studies, pharmacophore modeling, and the rational design of novel A1R-selective compounds with improved physicochemical properties. Using any other A1 antagonist as a starting point would lack this level of atomic-scale validation.

A1R in Chemoresistance and Oncology

In oncology research focused on adenosine signaling, PSB36 is uniquely positioned to probe A1R-specific mechanisms. Its demonstrated ability to sensitize cisplatin-resistant ovarian cancer cells to chemotherapy, in direct opposition to the effect of an A2A antagonist (ZM241385), underscores its utility as a precise chemical probe [1]. This functional data makes PSB36 a critical tool for studies aiming to validate A1R as a therapeutic target for overcoming chemoresistance.

Human-Relevant Potency in Translational Research

When planning studies that may bridge rodent models to human biology, PSB36 is advantageous due to its well-characterized species-selectivity profile. Its 6-fold higher affinity for rat A1R (Ki=0.12 nM) versus human A1R (Ki=0.7 nM) is a quantifiable parameter that must be accounted for in dose selection and data interpretation [1]. This level of pharmacological characterization is not uniformly available for other A1 antagonists and is essential for rigorous translational research.

Application
Selection Property
Validation Focus
Ex vivo cardiac electrophysiology studies
A1R-selective pathway inhibition
Atrial electrophysiology endpoint review
GPCR structure-based modeling studies
Crystallographically-characterized ligand
Selectivity-determinant residue mapping
Cancer cell-model signaling studies
A1R-specific pathway probe
Chemoresistance model-response review
Cross-species receptor pharmacology studies
Species-selectivity profile review
Human-receptor affinity context

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